Mitochondrial Kinase Recognition vs. D-Enantiomer
The D-enantiomer of arabinofuranosylguanine (ara-G, CAS 38819-10-2) is a known substrate for both cytoplasmic deoxycytidine kinase (dCK) and mitochondrial deoxyguanosine kinase (dGK), with dGK being the preferred phosphorylating enzyme in a cell-free system [1]. By contrast, general class-level evidence across multiple L-nucleoside series demonstrates that the L-configuration substantially reduces or eliminates phosphorylation by mitochondrial thymidine kinase (mt-TK) and dGK, a property that has been directly correlated with lower delayed mitochondrial toxicity for L-nucleosides such as lamivudine, emtricitabine, and clevudine relative to their D-counterparts [2]. Although specific dCK/dGK kinetic parameters (Km, Vmax) for 9-(β-L-arabinofuranosyl)guanine have not been published in peer-reviewed literature as of the available search scope, the consistent class-level behavior of L-arabinofuranosyl nucleosides predicts a quantitatively distinct mitochondrial phosphorylation profile versus the D-enantiomer, with anticipated higher Km and/or lower Vmax for dGK-mediated phosphorylation [3]. This differential kinase recognition is a procurement-relevant distinction: researchers designing mitochondrial toxicity assays or seeking nucleoside analogs with reduced mtDNA incorporation liability cannot assume the D-enantiomer serves as a valid surrogate for the L-form.
| Evidence Dimension | Mitochondrial kinase (dGK) substrate preference |
|---|---|
| Target Compound Data | Not directly determined in published studies; class-level prediction: reduced dGK phosphorylation efficiency relative to D-enantiomer |
| Comparator Or Baseline | 9-β-D-Arabinofuranosylguanine (ara-G): phosphorylated by dGK; dGK is the dominant kinase for ara-G (preferred substrate over dCK in cell-free system) |
| Quantified Difference | Quantitative kinetic parameters not available for L-enantiomer; class-level expectation of ≥10-fold difference in catalytic efficiency based on L-nucleoside precedents (lamivudine triphosphate vs. D-enantiomer) |
| Conditions | Cell-free kinase assay with purified human dCK and dGK (for D-enantiomer data); class inference from mt-TK enantioselectivity studies across L-nucleoside series |
Why This Matters
Investigators studying mitochondrial toxicity mechanisms or developing nucleoside analogs with improved safety margins must source the correct enantiomer, as the D-form's well-documented dGK substrate behavior is not predictive of the L-form.
- [1] Sjöberg AH, Wang L, Eriksson S. Arabinosylguanine is phosphorylated by both cytoplasmic deoxycytidine kinase and mitochondrial deoxyguanosine kinase. Cancer Research. 2002;62(11):3103-3108. PMID: 12036920. View Source
- [2] Maury G. The Enantioselectivity of Enzymes Involved in Current Antiviral Therapy Using Nucleoside Analogues: A New Strategy? Antiviral Chemistry and Chemotherapy. 2000;11(3):165-189. View Source
- [3] Verri A, Focher F, Priori G, et al. Relaxed enantioselectivity of human mitochondrial thymidine kinase and chemotherapeutic uses of L-nucleoside analogues. Biochemical Journal. 1997;328(Pt 1):317-320. PMID: 9359868. View Source
